1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane
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Overview
Description
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[310]hexane is a complex organic compound that features a boron atom within a dioxaborolane ring and an azabicyclohexane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[31One common method includes the reaction of pinacolborane with an appropriate azabicyclohexane precursor under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or esters.
Reduction: The compound can be reduced to form different boron-containing species.
Substitution: The dioxaborolane ring can participate in substitution reactions, particularly in the presence of transition metal catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, sodium perborate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper, and nickel catalysts are often used in substitution reactions.
Major Products
The major products formed from these reactions include boronic acids, boronate esters, and various substituted derivatives of the original compound .
Scientific Research Applications
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane has several applications in scientific research:
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. The azabicyclohexane moiety provides additional stability and reactivity to the compound .
Comparison with Similar Compounds
Similar Compounds
Pinacolborane: A simpler boron-containing compound used in similar reactions.
Bis(pinacolato)diboron: Another boron reagent used in cross-coupling reactions.
Catecholborane: Used in hydroboration reactions.
Uniqueness
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane is unique due to its combined dioxaborolane and azabicyclohexane structures, which provide enhanced reactivity and stability compared to simpler boron compounds .
Properties
Molecular Formula |
C11H20BNO2 |
---|---|
Molecular Weight |
209.10 g/mol |
IUPAC Name |
1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C11H20BNO2/c1-9(2)10(3,4)15-12(14-9)11-5-8(11)6-13-7-11/h8,13H,5-7H2,1-4H3 |
InChI Key |
BNHTVZDYGAHNOZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CC2CNC3 |
Origin of Product |
United States |
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